Phosphine sulfide, dimethylphenyl-
Overview
Description
Phosphine sulfide, dimethylphenyl- is an organophosphorus compound with the formula ( \text{P(C}_6\text{H}_5)(\text{CH}_3)_2\text{S} ). It is a pentavalent derivative of organophosphines, where the phosphorus atom is bonded to a phenyl group, two methyl groups, and a sulfur atom. This compound is known for its stability towards oxidation and is often used as a synthetic intermediate in the preparation of other organophosphorus compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine sulfide, dimethylphenyl- can be synthesized through the reaction of dimethylphenylphosphine with sulfur. The reaction typically involves heating the phosphine with elemental sulfur in an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{P(C}_6\text{H}_5)(\text{CH}_3)_2 + \text{S} \rightarrow \text{P(C}_6\text{H}_5)(\text{CH}_3)_2\text{S} ]
Industrial Production Methods
Industrial production of phosphine sulfide, dimethylphenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Phosphine sulfide, dimethylphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Dimethylphenylphosphine.
Substitution: Various substituted phosphine derivatives
Scientific Research Applications
Phosphine sulfide, dimethylphenyl- has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Employed in the study of biological phosphorus cycles.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the synthesis of functional materials, organocatalysts, and extractants.
Mechanism of Action
The mechanism by which phosphine sulfide, dimethylphenyl- exerts its effects involves the interaction of the thiophosphinyl group with various molecular targets. The sulfur atom in the compound can form strong bonds with metals, making it an effective ligand in catalysis. The pathways involved include coordination with metal centers and participation in redox reactions .
Comparison with Similar Compounds
Phosphine sulfide, dimethylphenyl- is unique compared to other similar compounds due to its stability and versatility. Similar compounds include:
Phosphine oxides: More polar and often used as intermediates in phosphine synthesis.
Phosphine-borane complexes: Known for their stability and ease of handling.
Other phosphine sulfides: Vary in their substituents and applications.
Phosphine sulfide, dimethylphenyl- stands out due to its specific combination of phenyl and methyl groups, which impart unique properties and reactivity.
Properties
IUPAC Name |
dimethyl-phenyl-sulfanylidene-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11PS/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGPKEQLRZIWSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=S)(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400412 | |
Record name | Phosphine sulfide, dimethylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707-00-2 | |
Record name | Phosphine sulfide, dimethylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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